

# An In-depth Technical Guide to the Crystal Structure of Tetraethylammonium Iodide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tetraethylammonium Iodide

Cat. No.: B1221715

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **Tetraethylammonium Iodide** ( $\text{Et}_4\text{NI}$ ), a quaternary ammonium salt with significant applications in pharmacological research and organic synthesis. While the definitive crystal structure was determined in the mid-20th century, this document collates the available structural information, presents general experimental protocols relevant to its determination, and offers visualizations to aid in understanding its molecular and crystalline nature.

## Introduction

**Tetraethylammonium iodide** is a well-known quaternary ammonium compound that serves as a source of the tetraethylammonium ion ( $\text{Et}_4\text{N}^+$ ), a probe for studying potassium channels in physiology and pharmacology. Its utility in organic synthesis as a phase-transfer catalyst and electrolyte further underscores the importance of understanding its solid-state structure. The arrangement of ions in the crystalline lattice influences its physical properties, such as solubility and stability, which are critical parameters in its various applications.

The seminal work on the crystal structure of **tetraethylammonium iodide** was published by E. Wait and H. M. Powell in 1958. Their work revealed a unique and distorted crystal lattice.

## Physicochemical Properties

A summary of the key physicochemical properties of **tetraethylammonium iodide** is presented in Table 1.

Property	Value
Chemical Formula	C <sub>8</sub> H <sub>20</sub> IN
Molar Mass	257.16 g/mol
Appearance	Colorless or yellowish crystalline solid
Melting Point	280 °C (536 °F; 553 K) (decomposes)[1]
Density	1.566 g/cm <sup>3</sup> [1]
Solubility in Water	Soluble[1]

## Crystal Structure Analysis

The crystal structure of **tetraethylammonium iodide** was determined by single-crystal X-ray diffraction. The following sections detail the known structural features.

### Crystal Lattice and Packing

The crystal structure of **tetraethylammonium iodide** is described as a distorted wurtzite lattice.[1] In an ideal wurtzite structure, each ion is tetrahedrally coordinated by four ions of the opposite charge. In the case of **tetraethylammonium iodide**, this arrangement is distorted, with the coordination around the nitrogen atom of the cation being a flattened tetrahedron.[1]

### Molecular Conformation

The conformation of the tetraethylammonium cation (Et<sub>4</sub>N<sup>+</sup>) in the crystal is noteworthy. In projection, it is described as forming a shape resembling a Nordic cross or swastika. A key feature of the cation's geometry is that the N-C-C bond angle is slightly larger than the ideal tetrahedral angle of 109.5°.[1]

Due to the unavailability of the full crystallographic data from the original 1958 publication by Wait and Powell, a detailed table of unit cell parameters and atomic coordinates cannot be provided.

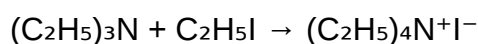
## Experimental Protocols

The determination of a crystal structure such as that of **tetraethylammonium iodide** involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

### Synthesis and Crystallization of Tetraethylammonium Iodide

**Tetraethylammonium iodide** is commercially available but can also be synthesized by the reaction of triethylamine with ethyl iodide.<sup>[1]</sup>

Synthesis Reaction:



For single-crystal X-ray diffraction studies, high-quality single crystals are required. A general procedure for obtaining such crystals is slow evaporation from a suitable solvent.

Generalized Crystallization Protocol:

- **Dissolution:** Dissolve the synthesized and purified **tetraethylammonium iodide** in a suitable solvent (e.g., a mixture of ethanol and water) to create a saturated or near-saturated solution. Gentle heating may be applied to facilitate dissolution.
- **Filtration:** Filter the warm solution to remove any particulate impurities that could act as unwanted nucleation sites.
- **Slow Evaporation:** Loosely cover the container with the solution and allow the solvent to evaporate slowly and undisturbed at a constant temperature. Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form.

### Single-Crystal X-ray Diffraction

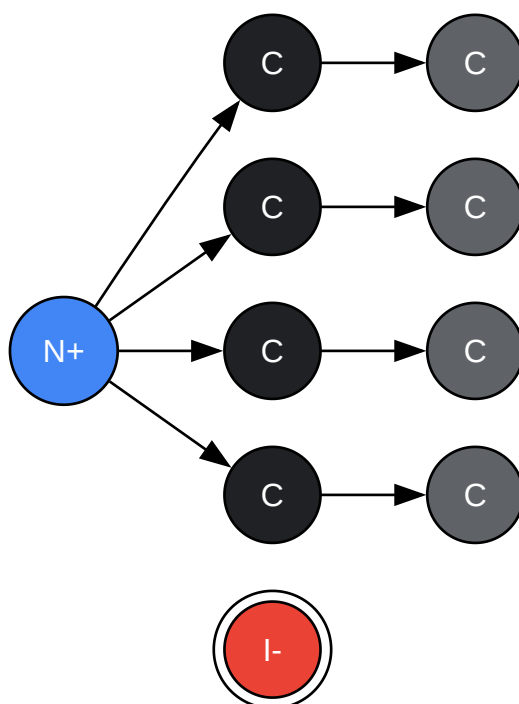
The following outlines a generalized workflow for the determination of a small molecule crystal structure, which would be conceptually similar to the methodology used for **tetraethylammonium iodide**.

### Workflow for Crystal Structure Determination:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
- **Structure Solution:** The collected diffraction pattern is used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the heavy atoms (in this case, iodine) are often determined using Patterson methods.
- **Structure Refinement:** The positions of all non-hydrogen atoms are refined using least-squares methods. Hydrogen atoms are typically placed in calculated positions. The refinement process continues until the calculated diffraction pattern shows the best possible agreement with the experimental data.

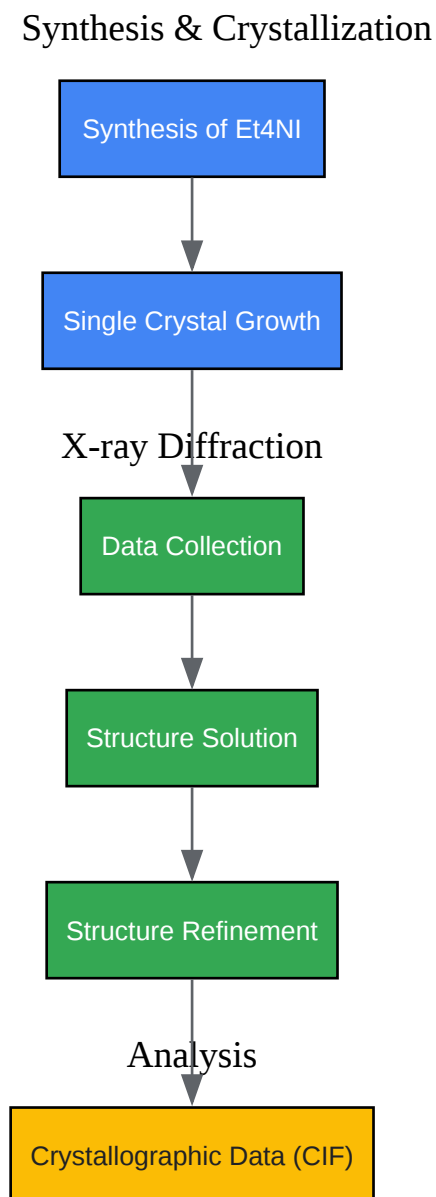
## Visualizations

The following diagrams illustrate the molecular structure of **tetraethylammonium iodide** and a generalized workflow for its crystal structure determination.



[Click to download full resolution via product page](#)

Caption: Molecular structure of the Tetraethylammonium cation and Iodide anion.



[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for crystal structure determination.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Tetraethylammonium Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221715#crystal-structure-of-tetraethylammonium-iodide]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)